methyl {7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
This compound is a mouthful, but its structure holds intriguing potential. Let’s break it down:
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Methyl {7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate: belongs to the sulfonamide family, which includes biologically significant compounds. Sulfonamides are renowned for their antibacterial properties, low toxicity, and cost-effectiveness. They find applications in antifungal, antimicrobial, anti-inflammatory, and anti-protozoal therapies .
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The compound also features a 1,4-benzodioxane moiety. Benzodioxanes are versatile pharmacophores with diverse therapeutic roles. They’ve been associated with anti-hepatotoxic, anti-inflammatory, and antioxidant activities. For instance, silymarin, derived from Silybum marianum, contains a benzodioxane ring and exhibits potent anti-hepatotoxic and antibacterial effects .
Preparation Methods
The synthetic route to this compound involves combining the benzodioxane and sulfonamide fragments. While specific methods may vary, here’s a general outline:
- Reaction Sequence:
- Start with a precursor containing the benzodioxane ring.
- Introduce the sulfonamide group via condensation reactions.
- Finally, esterify the resulting compound with acetic acid to obtain the methyl ester.
- Industrial Production:
- Industrial-scale synthesis typically employs efficient and scalable methods. Detailed conditions would depend on the specific manufacturer.
Chemical Reactions Analysis
Scientific Research Applications
- Chemistry:
- Investigate its reactivity in novel transformations.
- Explore its coordination chemistry with metal ions.
- Biology and Medicine:
- Assess its antibacterial efficacy against specific pathogens.
- Investigate potential anti-inflammatory properties.
- Industry:
- Evaluate its use in drug development or agrochemicals.
Mechanism of Action
- Targets:
- The compound likely interacts with bacterial enzymes or receptors.
- Further studies are needed to pinpoint specific targets.
- Pathways:
- It may disrupt cell wall synthesis or metabolic pathways.
Comparison with Similar Compounds
- Uniqueness:
- Highlight its distinct features compared to other sulfonamides.
- Emphasize the benzodioxane moiety’s contribution.
- Similar Compounds:
- Other structurally related compounds (e.g., sulfonamides with different heterocycles).
Silymarin: Contains a benzodioxane ring and exhibits anti-hepatotoxic and antibacterial effects.
Properties
Molecular Formula |
C24H22O8 |
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Molecular Weight |
438.4 g/mol |
IUPAC Name |
methyl 2-[7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C24H22O8/c1-13-16-5-7-19(14(2)23(16)32-24(27)17(13)11-22(26)28-3)31-12-18(25)15-4-6-20-21(10-15)30-9-8-29-20/h4-7,10H,8-9,11-12H2,1-3H3 |
InChI Key |
JORFMKVQKGLDSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC4=C(C=C3)OCCO4)CC(=O)OC |
Origin of Product |
United States |
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